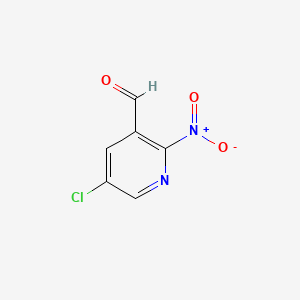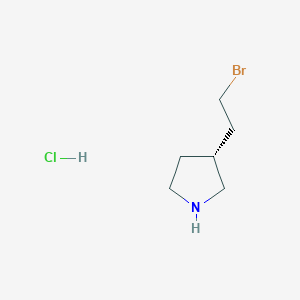
N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine typically involves the following steps:
Reductive Amination: This method involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the imine intermediate. Common reagents used in this process include sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst.
Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable diamine with a dihalide can lead to the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of drugs for neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The compound may inhibit or activate specific signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-4-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H15F3N2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-methyl-1-[1-(trifluoromethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-12-6-7-2-4-13(5-3-7)8(9,10)11/h7,12H,2-6H2,1H3 |
InChI Key |
FXCRYJFZJKDXOK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(CC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


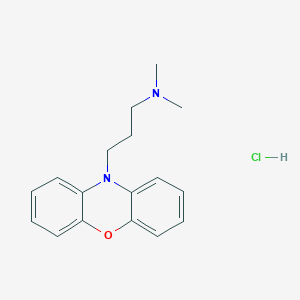
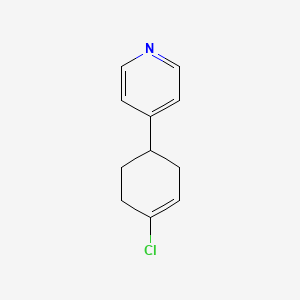
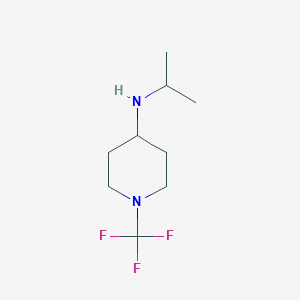
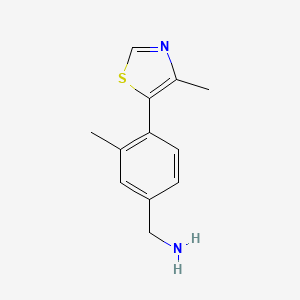
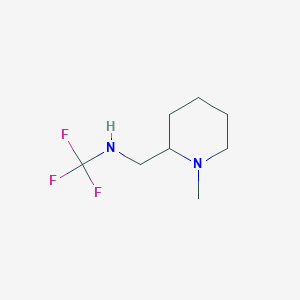

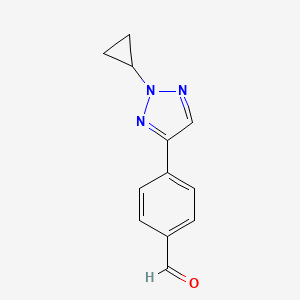
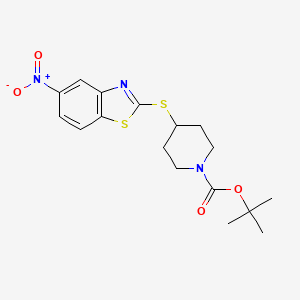
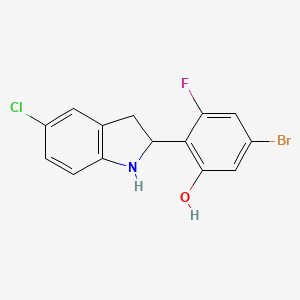
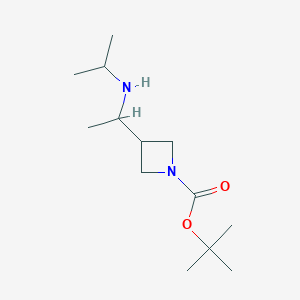
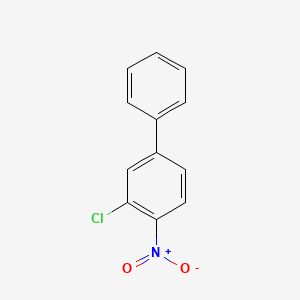
![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
